2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole
Overview
Description
2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains bromine, oxazole, and thiadiazole moieties
Scientific Research Applications
2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
Target of Action
Oxazole derivatives, which include this compound, have been known to exhibit a wide spectrum of biological activities . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Mode of Action
Oxazole derivatives have been shown to interact with their targets in a way that imparts preferential specificities in their biological responses .
Biochemical Pathways
Oxazole derivatives have been associated with a variety of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .
Result of Action
Some oxazole derivatives have been found to have potent cytotoxic action against tested cell lines .
Preparation Methods
The synthesis of 2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor containing bromine, oxazole, and thiadiazole functionalities. The reaction conditions often include the use of a base and a solvent, such as dimethylformamide (DMF), under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The oxazole and thiadiazole rings can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydride (NaH) or potassium carbonate (K2CO3), and solvents such as DMF or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions employed.
Comparison with Similar Compounds
2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but different substituents, leading to variations in their properties and applications.
Oxazole and Thiadiazole Compounds: Compounds containing either oxazole or thiadiazole rings share some similarities but may differ in their reactivity and biological activities.
The uniqueness of this compound lies in its combination of bromine, oxazole, and thiadiazole moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(5-bromo-1,3,4-thiadiazol-2-yl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3OS/c6-5-8-7-4(11-5)3-1-2-10-9-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBPZRPVKNMTBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1C2=NN=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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